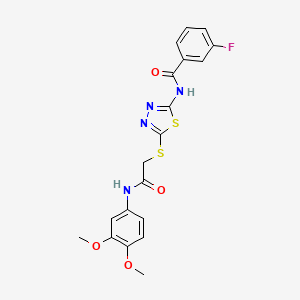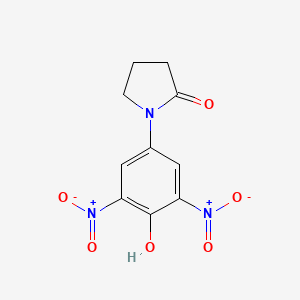
1-(4-Hydroxy-3,5-dinitrophenyl)pyrrolidin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“1-(4-Hydroxy-3,5-dinitrophenyl)pyrrolidin-2-one” is a chemical compound with the molecular formula C10H9N3O6 . It has a molecular weight of 267.2 . The compound is in the form of a powder and is stored at room temperature .
Molecular Structure Analysis
The InChI code for “1-(4-Hydroxy-3,5-dinitrophenyl)pyrrolidin-2-one” is 1S/C10H9N3O6/c14-9-2-1-3-11(9)6-4-7(12(16)17)10(15)8(5-6)13(18)19/h4-5,15H,1-3H2 . This code provides a specific textual identifier for the compound’s molecular structure.Physical And Chemical Properties Analysis
The compound has a melting point of 150-151 degrees Celsius . It is a powder and is stored at room temperature .Applications De Recherche Scientifique
Antimicrobial Activity
Pyrrolidin-2-one derivatives, including our compound of interest, exhibit significant antimicrobial properties. Researchers have explored their effectiveness against various pathogens, including bacteria, fungi, and viruses. These derivatives could potentially serve as novel antimicrobial agents in the fight against infections .
Anticancer Activity
The same pyrrolidin-2-one scaffold has shown promise in the realm of cancer research. Studies suggest that certain derivatives possess antitumor activity, making them potential candidates for cancer therapy. Their mechanisms of action and specific targets warrant further investigation .
Anti-inflammatory Activity
Inflammation plays a crucial role in various diseases. Pyrrolidin-2-one derivatives have demonstrated anti-inflammatory effects, which could be harnessed for conditions like rheumatoid arthritis, inflammatory bowel disease, and more. Understanding their molecular pathways is essential for therapeutic development .
Antidepressant Activity
Depression affects millions worldwide, and novel antidepressants are continually sought. Some pyrrolidin-2-one derivatives exhibit antidepressant properties, possibly by modulating neurotransmitter systems. Further studies are needed to validate their efficacy and safety .
Anti-HCV Activity
Hepatitis C virus (HCV) remains a global health concern. Interestingly, pyrrolidin-2-one derivatives have demonstrated anti-HCV activity. Investigating their interactions with viral proteins and replication processes could lead to potential HCV therapies .
Industrial Applications
Beyond medicine, pyrrolidin-2-one derivatives find applications in industry. Their unique chemical properties make them valuable intermediates for synthesizing other compounds. Industries such as pharmaceuticals, agrochemicals, and materials science benefit from their versatility .
Propriétés
IUPAC Name |
1-(4-hydroxy-3,5-dinitrophenyl)pyrrolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3O6/c14-9-2-1-3-11(9)6-4-7(12(16)17)10(15)8(5-6)13(18)19/h4-5,15H,1-3H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWDVYDJZGRUNNG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)C2=CC(=C(C(=C2)[N+](=O)[O-])O)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Hydroxy-3,5-dinitrophenyl)pyrrolidin-2-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

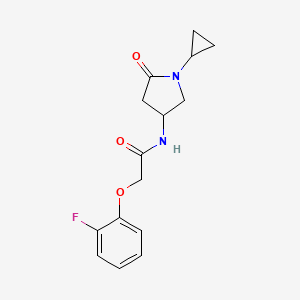
![(E)-4-(Dimethylamino)-N-(9-methyl-6,7,8,9-tetrahydro-5H-benzo[7]annulen-6-yl)but-2-enamide](/img/structure/B2782274.png)
![N'-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-4-methoxy-N'-methylbenzenesulfonohydrazide](/img/structure/B2782277.png)
![(7-(Trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methanamine dihydrochloride](/img/structure/B2782278.png)
![1-(Pyrazolo[1,5-a]pyridin-3-ylmethyl)-3-(thiophen-2-ylmethyl)urea](/img/structure/B2782280.png)

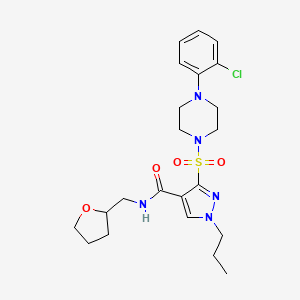
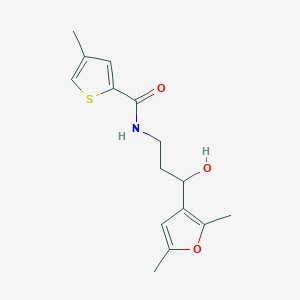
![(1,1-Difluoro-6-azaspiro[2.5]octan-6-yl)(2,3,4-trimethoxyphenyl)methanone](/img/structure/B2782286.png)
![Ethyl 2-(3-chlorobenzamido)benzo[d]thiazole-6-carboxylate](/img/structure/B2782287.png)
![2-Methyl-6-[3-[[3-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidine-1-carbonyl]pyridazin-3-one](/img/structure/B2782288.png)

![methyl (4-((2-methyl-8,9-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)sulfonyl)phenyl)carbamate](/img/structure/B2782293.png)
